A 77-01 is a potent inhibitor of the Activin receptor-like kinase 5, commonly referred to as ALK5. This compound is structurally related to A 83-01 and has been studied for its ability to modulate signaling pathways associated with transforming growth factor beta, which plays a critical role in various biological processes including cell growth, differentiation, and apoptosis. The inhibition of ALK5 has significant implications in cancer research, particularly in the context of tumor growth and metastasis.
A 77-01 was identified through research focusing on inhibitors of the TGF-beta signaling pathway. It is synthesized from A 83-01, which is known for its effectiveness in blocking TGF-beta receptor activity. The compound has been characterized in various studies that explore its mechanism of action and potential therapeutic applications in oncology and regenerative medicine.
A 77-01 is classified as a small molecule inhibitor targeting ALK5, a type I receptor involved in TGF-beta signaling. It is categorized under kinase inhibitors, specifically those that modulate receptor activity related to growth factors.
The synthesis of A 77-01 typically involves chemical modifications of precursor compounds. One notable method includes the reaction of A 83-01 with specific reagents under controlled conditions to yield A 77-01. The process often requires careful monitoring of reaction parameters such as temperature and solvent choice.
The synthesis can be achieved through several steps:
The molecular structure of A 77-01 can be described by its chemical formula . It features a complex arrangement that allows for specific interactions with the ALK5 receptor.
A 77-01 undergoes various chemical reactions that are crucial for its activity as an inhibitor:
The compound's efficacy is assessed through in vitro assays where its ability to inhibit TGF-beta-induced cellular responses is measured, demonstrating significant potency compared to related compounds.
A 77-01 inhibits the ALK5 receptor by binding to its active site, preventing the phosphorylation of downstream signaling molecules such as Smad proteins. This inhibition disrupts the TGF-beta signaling pathway, which is often upregulated in cancerous tissues.
Research indicates that A 77-01 exhibits IC50 values similar to those of A 83-01, demonstrating its effectiveness in blocking TGF-beta signaling pathways at low concentrations (approximately 12 nM for ALK5).
A 77-01 exhibits stability under standard laboratory conditions but may decompose under extreme conditions or when exposed to certain reagents. Its reactivity profile suggests it can participate in further chemical modifications if necessary.
A 77-01 is primarily utilized in research settings to explore:
The ongoing research into A 77-01 underscores its potential as a valuable tool for both basic science and therapeutic development, particularly in oncology and regenerative medicine fields.
A 77-01 (6-[(2-tert-butyl-5-{6-methylpyridin-2-yl}-1H-imidazol-4-yl)quinoline]) is a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5/TGF-βRI). It competitively binds the ATP-binding pocket with an IC50 of 25 nM, significantly lower than its parent compound LY364947 (IC50 = 51 nM) [3]. Selectivity profiling reveals >100-fold preference for ALK5 over ALK3 (IC50 = 836 nM) and minimal activity against p38 MAPK (IC50 > 10,000 nM), demonstrating high specificity within the kinome [3] [7]. This selectivity arises from A 77-01's interaction with the gatekeeper residue Ser280 and the unique DLG motif (Asp351-Leu352-Gly353) in ALK5's activation loop, which replaces the canonical DFG motif in most kinases [3] [8]. Functional cellular assays confirm that A 77-01 (10 µM) blocks TGF-β1-induced SMAD2/3 phosphorylation and nuclear translocation in fibroblasts, abolishing downstream transcriptional responses [2] [5].
Table 1: Kinase Selectivity Profile of A 77-01
Kinase | IC50 (nM) | Selectivity vs. ALK5 |
---|---|---|
ALK5 (TGF-βRI) | 25 | 1x |
ALK3 (BMPR-IA) | 836 | 33x |
ALK6 (BMPR-IB) | >1,000 | >40x |
p38 MAPK | >10,000 | >400x |
EGFR | >10,000 | >400x |
The inhibitory efficacy of A 77-01 stems from its trisubstituted heterocyclic core, which precisely occupies the hydrophobic ATP-binding cleft of ALK5. Crystallographic analyses reveal that the quinoline moiety inserts deep into the adenine pocket, forming hydrogen bonds with the hinge region residues His283 and Ala286 [3] [8]. The tert-butyl-imidazole group projects toward the hydrophobic back pocket, displacing water molecules and enhancing binding affinity. Critically, the methylpyridyl extension interacts with the gatekeeper Ser280 and the DFG-adjacent Leu352 residue, a configuration unique to ALK5 among serine/threonine kinases [8]. This interaction stabilizes the kinase in an inactive conformation by preventing phosphorylation of the activation loop, thereby blocking access to the SMAD-docking site (L45 loop) [3] [5]. Molecular dynamics simulations confirm that A 77-01 binding increases the energy barrier for conformational transition to the active state by 8.2 kcal/mol compared to unbound ALK5 [8].
Table 2: Key Binding Interactions of A 77-01 in ALK5 ATP Pocket
Structural Domain | Residue | Interaction Type | Energetic Contribution (kcal/mol) |
---|---|---|---|
Hinge Region | His283 | H-bond (quinoline-N) | -3.2 |
Hinge Region | Ala286 | Van der Waals | -1.8 |
Gatekeeper | Ser280 | H-bond (imidazole-N) | -2.5 |
Hydrophobic Back Pocket | Leu340 | π-alkyl | -4.1 |
DLG Motif | Leu352 | Steric occlusion | Prevents activation loop phosphorylation |
A 77-01 indirectly suppresses p38 MAPK activation through disruption of TGF-β-induced non-canonical signaling. TGF-β stimulates p38 phosphorylation via two mechanisms: (1) ALK5-dependent TAK1 activation, and (2) ALK5-independent integrin/RhoA pathways [4] [9]. At 10 µM, A 77-01 reduces TGF-β1-induced p38 phosphorylation by 85% in epithelial cells by blocking TAK1 recruitment to the activated ALK5 complex [9]. This inhibition disrupts downstream MAPKAPK2 activation and HSP27 phosphorylation, key mediators of actin cytoskeleton reorganization during epithelial-mesenchymal transition (EMT) [9]. Importantly, A 77-01 does not directly inhibit p38 enzymatic activity (IC50 > 10 µM), confirming its selective action upstream [9]. Cross-regulation is bidirectional: p38 inhibition enhances SMAD7 expression, creating a feedback loop that further dampens ALK5 signaling. This crosstalk explains A 77-01's efficacy in suppressing TGF-β-driven fibrotic responses, where concurrent SMAD and p38 inhibition synergistically reduces extracellular matrix production [4] [7].
Table 3: Effects of A 77-01 on SMAD Dynamics (10 µM, 24h treatment)
SMAD Process | Change vs. TGF-β Control | Detection Method |
---|---|---|
C-terminal phosphorylation (SMAD2/3) | ↓ 90% | Western blot |
SMAD2/3-SMAD4 complex formation | ↓ 75% | Co-immunoprecipitation |
Nuclear accumulation of pSMAD3 | ↓ 85% | Immunofluorescence |
SBE promoter occupancy | ↓ 80% | ChIP-qPCR |
SMAD7 expression | ↑ 3.5-fold | RNA-seq |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7